REACTION_CXSMILES
|
O.NN.C1(=O)[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][N:17]3C(=O)C4=CC=CC=C4C3=O)[N:11]=2)C(=O)C2=CC=CC=C12>C(O)C>[NH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
2,6-bis-(phthalimidomethyl)-pyridine
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1=NC(=CC=C1)CN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (eluent: methylene chloride/ethanol, 100/2)
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC(=CC=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |